MAGL Inhibitory Activity Comparison: Benzyl vs. Triazolecarbonyl N-Substitution
While direct MAGL inhibitory data for N-((1-benzylpiperidin-4-yl)methyl)-4-chlorobenzenesulfonamide have not been published, its close structural analog TZPU—differing only in the N-substituent on the piperidine ring (1H-1,2,4-triazole-1-carbonyl replacing benzyl)—demonstrates an IC50 of 35.9 nM against recombinant MAGL [1]. This comparison establishes that the benzyl substitution at the piperidine nitrogen represents a critical functional divergence point, with the benzyl-containing scaffold remaining available for independent profiling against MAGL and other serine hydrolases [2].
| Evidence Dimension | MAGL inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; benzylpiperidine variant available for profiling |
| Comparator Or Baseline | TZPU: N-((1-(1H-1,2,4-triazole-1-carbonyl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide; IC50 = 35.9 nM |
| Quantified Difference | Functional divergence at N-substituent position; benzyl variant is a distinct chemotype requiring independent characterization |
| Conditions | Recombinant MAGL enzyme assay, Theranostics 2016 |
Why This Matters
Procurement of the benzyl variant enables head-to-head SAR determination at the N-substituent position, a key parameter for MAGL inhibitor optimization.
- [1] Wang L, et al. Synthesis and Preclinical Evaluation of Sulfonamido-based [11C-Carbonyl]-Carbamates and Ureas for Imaging Monoacylglycerol Lipase. Theranostics. 2016; 6(8): 1145–1159. PMID: 27279908. View Source
- [2] Bononi G, et al. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. European Journal of Medicinal Chemistry. 2022; S-EPMC9150076. View Source
